molecular formula C17H11F2N5 B11228662 2-(3,5-Difluorobenzyl)-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine

2-(3,5-Difluorobenzyl)-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11228662
M. Wt: 323.30 g/mol
InChI Key: OVRIKAVYXXVOFQ-UHFFFAOYSA-N
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Description

2-(3,5-Difluorobenzyl)-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Difluorobenzyl)-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves a multi-step process. One common method includes the palladium-catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement. This process involves the reaction of 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines with 2-pyridyl trifluoromethanesulfonate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify optimal reaction conditions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridyl ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated products.

Scientific Research Applications

2-(3,5-Difluorobenzyl)-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,5-Difluorobenzyl)-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

    1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar core structure but differ in their substituents.

    1,2,4-Triazolo[1,5-a]pyrimidines: These compounds have a similar triazolopyrimidine scaffold but may have different functional groups attached.

Uniqueness: 2-(3,5-Difluorobenzyl)-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine is unique due to the presence of both the difluorobenzyl and pyridyl groups, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile scaffold for the development of new compounds with potential therapeutic applications.

Properties

Molecular Formula

C17H11F2N5

Molecular Weight

323.30 g/mol

IUPAC Name

2-[(3,5-difluorophenyl)methyl]-7-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C17H11F2N5/c18-13-7-11(8-14(19)10-13)9-16-22-17-21-6-3-15(24(17)23-16)12-1-4-20-5-2-12/h1-8,10H,9H2

InChI Key

OVRIKAVYXXVOFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CC=NC3=NC(=NN23)CC4=CC(=CC(=C4)F)F

Origin of Product

United States

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